Spiro[5.5]undecane-2,4-dione
Overview
Description
Spiro[5.5]undecane-2,4-dione is a chemical compound that belongs to the family of spiro compounds, which are characterized by a bicyclic system containing a single spiro atom that is shared between two rings. These compounds have been the subject of various studies due to their interesting chemical properties and potential applications in different fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of spiro[5.5]undecane derivatives has been explored through various methods. A domino autocatalytic reaction of imines with Meldrum's acid has been used to synthesize polyfunctionalized spiro[5.5]undecane derivatives with remarkable diastereoselectivity, forming up to six new bonds . Another approach involved the acid-catalyzed spiroannulation of 1-diazo compounds to yield dimethylspiro[5.5]undecane diones . Additionally, a nine-step synthetic scheme starting from a cyclopentadiene derivative was employed to prepare 4,4′-spirobi[pentacyclo[5.4.0.02,6.03,10.05,9]undecane], avoiding the use of hard-to-obtain starting materials . Lewis acid catalysts have also been utilized for a one-pot synthesis of substituted spiro[5.5]undecanes .
Molecular Structure Analysis
The molecular structure of spiro[5.5]undecane-2,4-dione and its derivatives has been determined using various techniques, including X-ray crystallography. The crystal and molecular structure of spiro[5,5]undeca-1,4,7,10-tetraene-3,9-dione was solved using three-dimensional X-ray counter data, revealing two cyclodienone rings joined by a common spiro carbon atom .
Chemical Reactions Analysis
Spiro[5.5]undecane derivatives undergo various chemical reactions. For instance, catalytic dehydrogenation of substituted spiro[5,5]undecanes has been studied to understand the effect of bulky alkyl groups on the ring transformation of the spiro[5,5]undecane system . Direct synthesis and subsequent reductions and palladium-catalyzed allylic substitutions have been performed on spiro[4,5]deca-2,7-diene-1,6-dione and spiro[5,5]undeca-2,8-diene-1,7-dione .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Characterization :
- Spiro[5.5]undecane-2,4-dione has been used in the synthesis of novel spiro compounds, characterized by techniques such as X-ray single-crystal diffraction, IR, and elemental analysis. This research expands the understanding of spiro compound structures and properties (Zeng et al., 2010).
- Another study explored the synthesis and resolution of enantiomeric trans,trans-spiro[5.5]undecane diols, contributing to the field of stereochemistry and the understanding of spiro compounds' absolute configuration (Brünner & Gerlach, 1994).
Development of Spirocyclic Compounds :
- Research on enantio- and diastereo-selective synthesis of spirocyclic compounds, including spiro[5.5]undecane-2,4-dione, has been pivotal in creating compounds with potential applications in pharmaceuticals and materials science (Suemune et al., 1994).
- Another study focused on the use of Rhodium(II)-carbenoid C–H insertion reactions in the synthesis of spiro[5.5]undecane-2,4-dione derivatives, illustrating a novel approach in organic synthesis (Aburel et al., 2000).
Pharmaceutical and Biological Activities :
- Certain spiro[5.5]undecane-2,4-dione derivatives have been synthesized and evaluated for potential pharmaceutical applications, emphasizing the versatility of these compounds in drug development (Scott et al., 1985).
Safety And Hazards
The safety data sheet for Spiro[5.5]undecane-2,4-dione indicates that it has the GHS07 pictogram and a warning signal word . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
spiro[5.5]undecane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c12-9-6-10(13)8-11(7-9)4-2-1-3-5-11/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFBIHAJCFDIIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407017 | |
Record name | spiro[5.5]undecane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[5.5]undecane-2,4-dione | |
CAS RN |
1481-99-8 | |
Record name | spiro[5.5]undecane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | spiro[5.5]undecane-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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